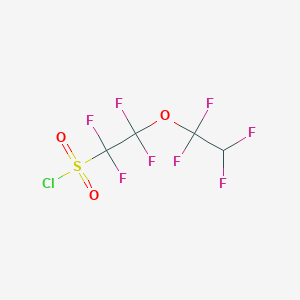
1-Hydroxy-3,4-dimethylcyclopentane-1-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-3,4-dimethylcyclopentane-1-carbonitrile is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of a hydroxyl group (-OH) and a nitrile group (-CN) attached to a cyclopentane ring substituted with two methyl groups at the 3 and 4 positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Hydroxy-3,4-dimethylcyclopentane-1-carbonitrile can be synthesized through various organic reactions. One common method involves the cyclization of a suitable precursor, such as 3,4-dimethylpentanenitrile, under acidic or basic conditions to form the cyclopentane ring. The hydroxyl group can be introduced through hydrolysis of a nitrile intermediate or by direct hydroxylation of the cyclopentane ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific reaction conditions, such as temperature and pressure, are carefully controlled to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 1-Hydroxy-3,4-dimethylcyclopentane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 1-oxo-3,4-dimethylcyclopentane-1-carbonitrile.
Reduction: The nitrile group can be reduced to form an amine, resulting in the formation of 1-hydroxy-3,4-dimethylcyclopentane-1-amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a metal catalyst.
Substitution: Common reagents include halogenating agents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: 1-Oxo-3,4-dimethylcyclopentane-1-carbonitrile.
Reduction: 1-Hydroxy-3,4-dimethylcyclopentane-1-amine.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
1-Hydroxy-3,4-dimethylcyclopentane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Hydroxy-3,4-dimethylcyclopentane-1-carbonitrile depends on its specific interactions with molecular targets. The hydroxyl and nitrile groups can participate in hydrogen bonding and other interactions with enzymes, receptors, and other biomolecules, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
1-Hydroxycyclopentane-1-carbonitrile: Lacks the methyl substitutions at positions 3 and 4.
3,4-Dimethylcyclopentane-1-carbonitrile: Lacks the hydroxyl group.
1-Hydroxy-3-methylcyclopentane-1-carbonitrile: Has only one methyl substitution at position 3.
Uniqueness: 1-Hydroxy-3,4-dimethylcyclopentane-1-carbonitrile is unique due to the presence of both hydroxyl and nitrile groups on a cyclopentane ring with two methyl substitutions. This combination of functional groups and ring structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
87621-22-5 |
|---|---|
Fórmula molecular |
C8H13NO |
Peso molecular |
139.19 g/mol |
Nombre IUPAC |
1-hydroxy-3,4-dimethylcyclopentane-1-carbonitrile |
InChI |
InChI=1S/C8H13NO/c1-6-3-8(10,5-9)4-7(6)2/h6-7,10H,3-4H2,1-2H3 |
Clave InChI |
VXGYFDKLTBUXFE-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(CC1C)(C#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



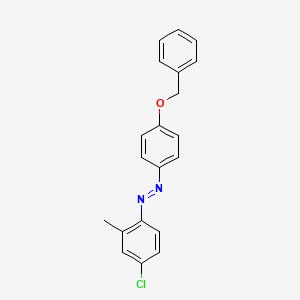
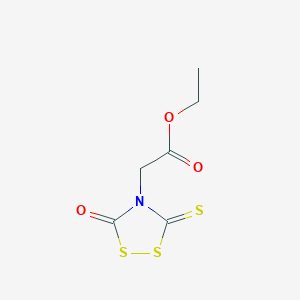
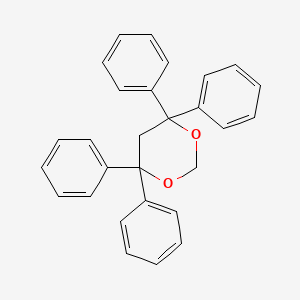

![Ethyl 4-[2-methyl-5-(3-phenoxyphenyl)pentan-2-yl]benzoate](/img/structure/B14395838.png)
![Phenyl(2-phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)methanone](/img/structure/B14395845.png)
![N-[2-(Diethylamino)ethyl]-N-ethyl-N'-phenylurea](/img/structure/B14395848.png)
![N,N'-[(Methylazanediyl)di(propane-3,1-diyl)]dimethanesulfonamide](/img/structure/B14395862.png)
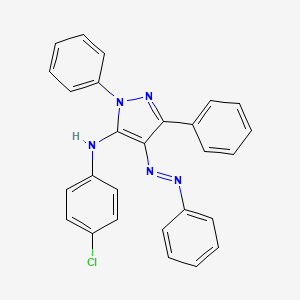
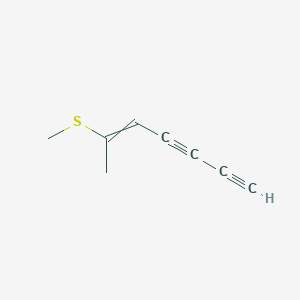
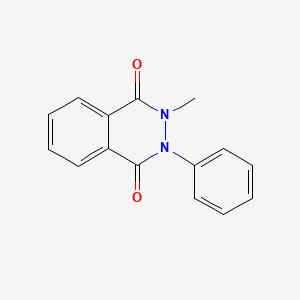
![N-({4-[(7H-Purin-6-yl)sulfanyl]butyl}carbamoyl)-L-phenylalanine](/img/structure/B14395883.png)
